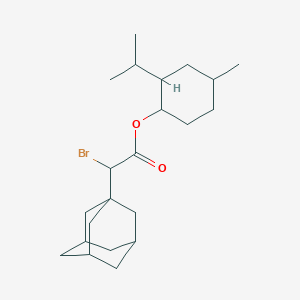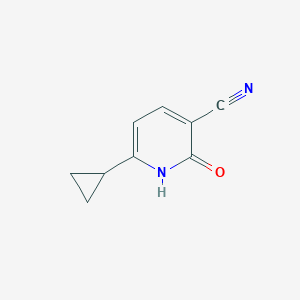
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide, also known as CBMA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using various methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.
Mechanism of Action
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, a neurotransmitter involved in various physiological processes. 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide binds to a specific site on the receptor, which results in a conformational change that increases the receptor's affinity for glutamate. This leads to an increase in intracellular signaling pathways, which ultimately results in the physiological effects observed.
Biochemical and Physiological Effects:
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, particularly in the brain. It has been shown to enhance synaptic plasticity, which is the ability of neurons to adapt to changes in the environment. 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide has also been shown to increase the release of dopamine, a neurotransmitter involved in reward and motivation, which may have implications for addiction and other neurological disorders.
Advantages and Limitations for Lab Experiments
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide has several advantages for use in laboratory experiments. It has a high affinity and selectivity for mGluR5, which makes it a useful tool for studying the receptor's function. 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide is also relatively stable and can be easily synthesized, which makes it a cost-effective option for researchers. However, 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide has some limitations, including its potential off-target effects and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research involving 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide. One area of interest is the development of 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide-based therapeutics for neurological disorders such as anxiety, depression, and addiction. Another area of interest is the study of 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide's effects on other physiological processes, such as inflammation and immune function. Additionally, further studies are needed to determine the safety and efficacy of 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide and to identify potential off-target effects. Overall, 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide is a promising compound with potential applications in scientific research and therapeutic interventions.
Synthesis Methods
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide can be synthesized using various methods, including the reaction of 4-methoxybenzylamine with cyclobutanecarboxylic acid, followed by chlorination with thionyl chloride and subsequent acetylation with acetic anhydride. Another method involves the reaction of 4-methoxybenzylamine with cyclobutanecarboxylic acid chloride, followed by chlorination with phosphorus oxychloride and subsequent acetylation with acetic anhydride. The purity of the synthesized 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and addiction. 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide has been used to study the role of mGluR5 in these disorders and to develop potential therapeutic interventions.
properties
IUPAC Name |
2-chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-18-13-7-5-12(6-8-13)16(14(17)9-15)10-11-3-2-4-11/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRNHLFDSRZBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2CCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2823258.png)

![N-([1,1'-biphenyl]-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide](/img/structure/B2823261.png)
![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2823262.png)
![6-chloro-N-methyl-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridazine-3-carboxamide](/img/structure/B2823263.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2823268.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2823269.png)
![2-Chloro-1-(6,6-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B2823271.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2823274.png)

![N-[2-(Diethylamino)-4-oxo-1,3-benzothiazin-6-yl]-2-ethylsulfanylacetamide](/img/structure/B2823276.png)
![3,4-Dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2823277.png)
![N~1~-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2823279.png)